

Betapressin vs. Placebo in the Management of Hypertensive Patients: A Comparative Guide

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Compound of Interest

Compound Name: Betapressin

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This guide provides a comprehensive comparison of **Betapressin** (Betaxolol), a selective beta-1 adrenergic receptor blocker, and placebo in the treatment of patients with hypertension. The information presented is based on data from placebo-controlled clinical trials to facilitate an objective evaluation of **Betapressin**'s efficacy and safety profile.

Efficacy Data: Reduction in Blood Pressure

Clinical trial data consistently demonstrates the antihypertensive efficacy of **Betapressin** compared to placebo. The following tables summarize the key findings from two notable studies.

A randomized, double-blind, placebo-controlled, multicenter study involving 317 hypertensive patients evaluated the dose-dependent effects of Betaxolol (5 mg, 10 mg, and 20 mg once daily) over a four-week period. Significant reductions in both supine systolic and diastolic blood pressure were observed for all Betaxolol doses compared to placebo.

Table 1: Dose-Dependent Efficacy of Betaxolol Compared to Placebo

Treatment Group	Mean Change in Supine Systolic Blood Pressure (mmHg)	Mean Change in Supine Diastolic Blood Pressure (mmHg)
Placebo	-	-
Betaxolol 5 mg	Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo
Betaxolol 10 mg	Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo
Betaxolol 20 mg	Statistically significant reduction vs. placebo	Statistically significant reduction vs. placebo

Note: Specific mean change values were not available in the abstract. The study indicated a dose-dependent response, with the 20 mg dose showing a significantly greater reduction in supine systolic and diastolic BP than the 5 mg dose.

Another randomized, double-blind, cross-over trial involving 60 patients compared two doses of Betaxolol (20 mg and 40 mg) with a placebo. Each treatment period lasted for two weeks.

Table 2: Mean Reduction in Diastolic Blood Pressure (DBP) with Betaxolol vs. Placebo

Treatment Group	Mean Reduction in DBP (mmHg \pm SEM)	95% Confidence Interval for DBP Reduction (mmHg)
Placebo	4.0 \pm 1.2	-
Betaxolol 20 mg	14.2 \pm 1.8	10.4 - 17.9
Betaxolol 40 mg	18.0 \pm 1.8	14.3 - 21.6

The results from this study showed a statistically significant reduction in diastolic blood pressure for both doses of Betaxolol compared to placebo ($p < 0.001$)[1].

Experimental Protocols

A detailed understanding of the methodologies employed in clinical trials is crucial for interpreting the results. Below are the key aspects of the experimental protocols for the cited studies.

Study Design

The dose-response study was a double-blind, placebo-controlled, parallel-group, multicenter trial. Patients were randomly assigned to receive either placebo or one of the three doses of Betaxolol for four weeks. The cross-over trial was a four-group, double-blind study where patients were randomly allocated to different sequences of placebo and Betaxolol (20 mg or 40 mg), with each treatment period lasting two weeks[1].

Patient Population

The dose-response study enrolled 317 patients with mild-to-moderate hypertension. The cross-over trial included 60 hypertensive patients. Specific inclusion and exclusion criteria were not detailed in the available abstracts.

Treatment Administration

In the dose-response study, Betaxolol was administered orally once daily at doses of 5 mg, 10 mg, or 20 mg. The cross-over trial administered Betaxolol at 20 mg and 40 mg doses[1]. The placebo was identical in appearance to the active medication to maintain blinding.

Blood Pressure Measurement

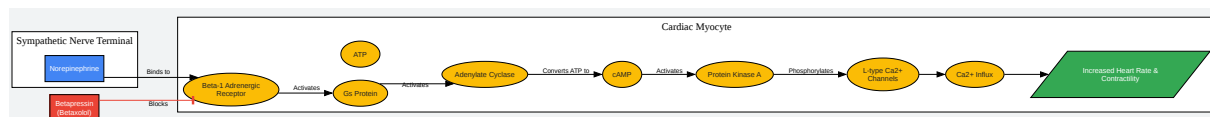
In the dose-response study, supine and standing blood pressure and heart rate were measured. The cross-over trial focused on the reduction in diastolic blood pressure[1]. The precise methodology for blood pressure measurement, including the number of readings and the time of day, was not specified in the abstracts.

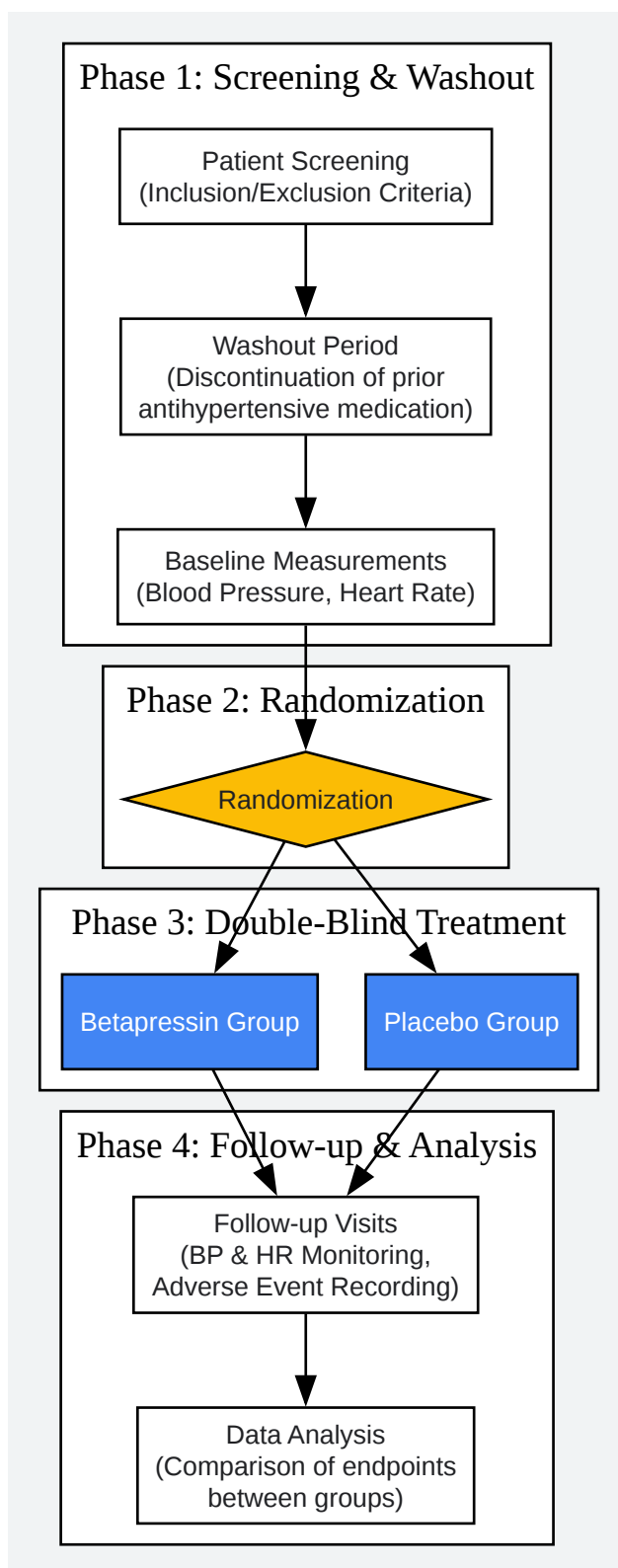
Statistical Analysis

The cross-over trial utilized a two-way ANOVA to analyze the data, which showed no treatment-sequence interaction or sequence effect[1]. The dose-response study used statistical tests to compare the changes in blood pressure and heart rate between the Betaxolol groups and the placebo group, with a p-value of less than 0.05 considered significant.

Mechanism of Action: Signaling Pathway

Betapressin (Betaxolol) is a selective antagonist of beta-1 adrenergic receptors, which are predominantly located in the heart. By blocking these receptors, Betaxolol prevents the binding of catecholamines (norepinephrine and epinephrine), leading to a reduction in heart rate and myocardial contractility. This, in turn, decreases cardiac output and lowers blood pressure.





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References

- 1. Comparison of two doses of betaxolol and placebo in hypertension: a randomized, double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
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